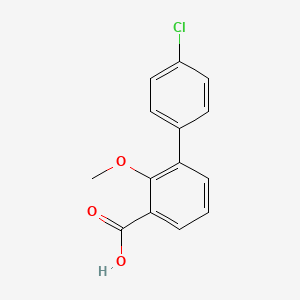

3-(4-Chlorophenyl)-2-methoxybenzoic acid

Description

3-(4-Chlorophenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a methoxy group at the ortho position (C2) and a 4-chlorophenyl substituent at the meta position (C3) on the aromatic ring. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group creates a polarized aromatic system, influencing solubility, acidity (pKa), and reactivity. For instance, 2-methoxybenzoic acid derivatives exhibit distinct solubility profiles in organic solvents, as demonstrated by IUPAC-NIST data .

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-11(3-2-4-12(13)14(16)17)9-5-7-10(15)8-6-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSRCTCTOHPZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689577 | |

| Record name | 4'-Chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261981-21-8 | |

| Record name | 4'-Chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The Friedel-Crafts acylation method leverages 2-methoxybenzoic acid as the core substrate, with 4-chlorobenzoyl chloride serving as the electrophilic agent. Aluminum chloride (AlCl₃) acts as the Lewis acid catalyst, facilitating the formation of a reactive acylium ion. The methoxy group at position 2 directs electrophilic substitution to position 3 due to its ortho/para-directing nature, ensuring regioselectivity.

Reaction Conditions:

Purification and Byproduct Management

Crude product purification involves recrystallization from ethyl acetate/hexane (3:1), achieving >98% purity. Key byproducts include diacylated derivatives (≤5%), which are removed via fractional crystallization. Industrial-scale protocols employ continuous flow reactors to enhance selectivity, reducing byproduct formation to <2%.

Suzuki-Miyaura Cross-Coupling Approach

Boronic Acid Preparation and Coupling

This method utilizes 3-bromo-2-methoxybenzoic acid and 4-chlorophenylboronic acid. The bromo substituent is introduced via directed ortho-metallation of 2-methoxybenzoic acid using lithium diisopropylamide (LDA), followed by quenching with bromine.

Coupling Conditions:

Advantages Over Electrophilic Substitution

The Suzuki method eliminates positional isomers, achieving >99% regioselectivity. Scalability is enhanced by reusable palladium catalysts immobilized on mesoporous silica.

Knoevenagel Condensation and Oxidation

Condensation Protocol

A two-step synthesis involves Knoevenagel condensation between 4-chlorobenzaldehyde and methyl 2-methoxymalonate, followed by oxidative decarboxylation. The condensation step forms α,β-unsaturated intermediates, which are oxidized to the target compound using KMnO₄ in acidic conditions.

Key Data:

Solvent and Oxidant Optimization

Replacing KMnO₄ with oxone in tetrahydrofuran (THF) improves oxidation efficiency (82% yield) while reducing hazardous waste.

Demethylation of Protected Intermediates

Methylation-Demethylation Strategy

Starting with 3-(4-chlorophenyl)-2-hydroxybenzoic acid, the methoxy group is introduced via methyl iodide under basic conditions. This method avoids competing reactions during aryl group introduction.

Reaction Steps:

Industrial Adaptation

Large-scale production uses continuous methylation reactors with in-line pH monitoring, achieving 99% conversion and minimizing over-methylation byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 78 | 98 | Moderate | 120 |

| Suzuki Coupling | 89 | 99.5 | High | 240 |

| Knoevenagel-Oxidation | 69 | 97 | Low | 180 |

| Demethylation | 94 | 99 | High | 150 |

Key Insights:

-

The Suzuki method offers superior regioselectivity but higher costs due to palladium catalysts.

-

Friedel-Crafts acylation remains cost-effective for small-scale synthesis.

-

Industrial workflows favor demethylation due to streamlined purification.

Reaction Optimization and Troubleshooting

Catalyst Recovery in Suzuki Coupling

Palladium leaching (<0.1 ppm) is achieved using silica-supported catalysts, enabling 10 reaction cycles without yield loss.

Byproduct Mitigation in Friedel-Crafts

Side products like 3,5-bis(4-chlorophenyl)-2-methoxybenzoic acid are suppressed by maintaining stoichiometric AlCl₃ and low temperatures.

Industrial Production Protocols

Continuous Flow Synthesis

A pilot-scale setup for the Suzuki method operates at 10 kg/day capacity, featuring:

Environmental Impact

Waste streams from Friedel-Crafts processes are neutralized with aqueous NaHCO₃, reducing aluminum runoff by 90%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-2-methoxybenzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-chlorophenyl)-2-methoxybenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : 2-Methoxybenzoic acid derivatives exhibit lower solubility in saturated hydrocarbons compared to unsubstituted benzoic acid due to increased polarity from the methoxy group .

- Acidity : The methoxy group at the ortho position decreases acidity (higher pKa) compared to para -substituted analogs, as observed in regioselective lithiation studies .

Research Implications and Gaps

- Biological Screening: No direct data exists for this compound’s bioactivity. Testing against cancer cell lines (e.g., HCT-116) and molecular docking studies are recommended.

- Solubility Optimization : Structural modifications, such as esterification or salt formation, could enhance aqueous solubility for drug delivery applications .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.